Methyl 4-methylbenzoate
Description
Significance in Organic Chemistry and Related Fields
The importance of Methyl 4-methylbenzoate in organic chemistry is extensive, primarily due to its role as a versatile intermediate. guidechem.comguidechem.com It is a key starting material in the synthesis of numerous other compounds. guidechem.com For instance, through hydrolysis, it can be converted to p-toluic acid, and reduction of the ester group yields 4-methylbenzyl alcohol, both of which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. guidechem.com Historically, it has been noted as an intermediate in the synthesis of various natural products, including the sclerotiorin (B1681566) group of fungal metabolites and certain isocoumarins like stellatin. iucr.org
In the industrial realm, it plays a role as an unisolated chemical intermediate for the manufacture of dimethyl terephthalate (B1205515), a significant industrial chemical. nih.govguidechem.com Furthermore, its pleasant, fruity, or floral scent has led to its use as a fragrance ingredient in perfumes, soaps, and detergents. nih.govsolubilityofthings.comthegoodscentscompany.com
The compound also serves academic purposes as a model for studying the chemical properties and reactivity of esters, such as in hydrolysis reactions. solubilityofthings.com Its derivatives are subjects of research for novel applications; for example, 2-Aminopyridinium 4-methylbenzoate Dihydrate, synthesized from 4-methylbenzoic acid (derived from the ester), has been studied for its non-linear optical (NLO) properties. nih.gov Additionally, this compound has been identified as an impurity in some active pharmaceutical ingredients, such as Cladribine, making its characterization important for quality control in the pharmaceutical industry. lgcstandards.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 99-75-2 | nih.gov |
| Molecular Formula | C₉H₁₀O₂ | nih.gov |
| Molecular Weight | 150.17 g/mol | nih.gov |
| Appearance | Opaque colorless to white shiny crystalline solid or colorless liquid | nih.govsolubilityofthings.com |
| Melting Point | 32-35 °C | guidechem.comchemsrc.com |
| Boiling Point | 222.5 °C at 760 mmHg | chemsrc.com |
| Density | 1.0144 g/cm³ | solubilityofthings.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | cymitquimica.comsolubilityofthings.com |
| Odor | Sweet, floral, ylang-ylang type odor. | thegoodscentscompany.com |
Historical Context of Academic Investigations
The academic investigation of this compound is intrinsically linked to the development of ester synthesis methodologies. The foundational method for its preparation is the Fischer-Speier esterification, a reaction first detailed by Emil Fischer and Arthur Speier in 1895. wikipedia.orgmdpi.com This acid-catalyzed reaction between a carboxylic acid (p-toluic acid) and an alcohol (methanol) remains a classic and widely taught method for producing esters. guidechem.comwikipedia.orgpsiberg.com The reaction is an equilibrium process, and early studies focused on optimizing conditions, such as using an excess of the alcohol or removing water as it forms, to drive the reaction towards the ester product. psiberg.comorganic-chemistry.org
Early academic work documented the synthesis and fundamental properties of the compound. iucr.org Its structural characteristics have been confirmed through various analytical techniques over the years, including single-crystal X-ray diffraction, which revealed a planar molecular structure. guidechem.comiucr.orgresearchgate.net The compound was also identified in early research as a key intermediate in the laboratory synthesis of complex natural products, highlighting its utility in synthetic chemistry from an early stage. iucr.org
Current Research Trajectories and Future Perspectives
Contemporary research on this compound continues to evolve, exploring new synthetic methods, novel applications, and deeper physical insights.
Advanced Synthesis and Catalysis: A significant area of current research is the development of more efficient and environmentally benign synthetic routes. Scientists are investigating novel catalytic systems to replace traditional mineral acids. For example, studies have reported the use of solid acid catalysts, such as those based on zirconium and titanium, for the esterification of benzoic acids with methanol (B129727), demonstrating high activity and potential for recyclability. mdpi.commdpi.com
Materials Science and Derivatives: The compound and its derivatives are being explored for applications in materials science. Research has shown that derivatives can be synthesized and investigated for specific functionalities, such as a recently developed benzimidazole (B57391) derivative of methyl benzoate (B1203000) that acts as a corrosion inhibitor for aluminum in acidic environments. sciencepg.com This points to a future where tailored molecules based on the this compound scaffold could be designed for specific material protection applications.
Advanced Characterization and Reactivity: The fundamental properties of this compound are still under investigation using modern analytical techniques. For instance, the behavior of the compound under gamma-irradiation has been studied using Electron Paramagnetic Resonance (EPR) spectroscopy to identify the structure of the resulting free radicals. researchgate.nettandfonline.com Furthermore, research into its biological degradation pathways, such as the anaerobic degradation by Magnetospirillum species, provides insight into its environmental fate and potential for bioremediation. nih.gov This research identified a specific 4-methylbenzoyl-CoA pathway, analogous to the well-known benzoyl-CoA pathway. nih.gov
Emerging Applications: A promising future direction for this compound lies in its application as a biopesticide. While its parent compound, methyl benzoate, is more widely studied for this purpose, the investigation of related benzoate esters for environmentally benign pest management is a growing field. mdpi.com
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Solvent | Chemical Shifts (δ) / Data | Source |
|---|---|---|---|
| ¹H NMR (200 MHz) | CDCl₃ | 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | rsc.org |
| ¹³C NMR (50 MHz) | CDCl₃ | 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 | rsc.org |
| Mass Spectrum (MS) | N/A | Available through spectral databases. | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylbenzoate | |
|---|---|---|
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InChI |
InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3 | |
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InChI Key |
QSSJZLPUHJDYKF-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC | |
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Molecular Formula |
C9H10O2 | |
| Record name | METHYL-P-TOLUATE | |
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DSSTOX Substance ID |
DTXSID4025668 | |
| Record name | Methyl 4-methylbenzoate | |
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Molecular Weight |
150.17 g/mol | |
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Physical Description |
Opaque colorless to white shiny crystalline solid. Intense unpleasant odor. (NTP, 1992), White solid; mp = 34 deg C; [Hawley] Colorless to white solid with a strong unpleasant odor; [CAMEO] Colorless crystalline solid; mp = 32-35 deg C; [MSDSonline] | |
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Boiling Point |
423 °F at 760 mmHg (NTP, 1992), 222.5 °C @ 760 MM HG | |
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Flash Point |
204 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |
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Density |
1.058 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.058 @ 25 °C/15.6 °C | |
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Vapor Pressure |
0.16 [mmHg] | |
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Color/Form |
CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER, WHITE CRYSTALLINE SOLID | |
CAS No. |
99-75-2 | |
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Melting Point |
91 °F (NTP, 1992), 33.2 °C | |
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Advanced Synthetic Methodologies and Chemical Transformations of Methyl 4 Methylbenzoate
Strategies for Methyl 4-Methylbenzoate Synthesis
The synthesis of this compound is predominantly achieved through the esterification of 4-methylbenzoic acid with methanol (B129727). Research has focused on optimizing this process by exploring various catalytic systems and reaction conditions to enhance yield and efficiency.
Optimized Esterification Protocols
The classical Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is the most common method for synthesizing this compound. smolecule.comuomustansiriyah.edu.iqvedantu.com The reaction is an equilibrium process, and strategies to drive it towards the product include using an excess of the alcohol or removing the water byproduct. vedantu.commasterorganicchemistry.com
Various catalysts have been optimized for this transformation:
Mineral Acids: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts. vedantu.commdpi.com
Solid Acid Catalysts: To overcome issues with corrosive and difficult-to-separate mineral acids, heterogeneous solid acid catalysts have been developed. These include:
Iron-supported Zr/Ti catalysts: These have demonstrated high activity, achieving yields of up to 93.5%.
Zr/Ti solid acids: Showed good catalytic results, though yields can be influenced by steric hindrance from substituents on the benzene (B151609) ring.
Montmorillonite K10 clay: Activated with orthophosphoric acid, this catalyst enables high yields under solvent-free conditions. vulcanchem.com
Supported Iron Oxide Nanoparticles: FeNP@SBA-15 has been used as an efficient and recoverable catalyst, achieving quantitative yields under optimized conditions. google.com
Enzymatic Catalysis: Lipase (B570770) from Candida rugosa has been employed for the direct esterification of benzoic acid, representing a green chemistry approach. masterorganicchemistry.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, although careful control is needed to manage the equilibrium in sealed vessels. solubilityofthings.com
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iron-supported Zr/Ti solid acid | Not specified | 93.5 | |
| Zr/Ti solid acid (1.2:1 ratio) | Methanol reflux | ~84 (recycled catalyst) | |
| FeNP@SBA-15 (0.1 mol%) | Methanol reflux, 6h | Quantitative | google.com |
| Phosphoric acid-modified Montmorillonite K10 | Solvent-free, reflux, 5h | High | vulcanchem.com |
Alternative Synthetic Routes and Novel Approaches
Beyond direct esterification, other methods provide access to this compound:
From Acyl Chlorides: A high-yielding route involves the reaction of 4-methylbenzoyl chloride with methanol at low temperatures.
From Aldehydes: A novel approach utilizes the reaction of p-tolualdehyde and methanol in the presence of diphenyl diselenide and hydrogen peroxide as an oxidizing system. chemicalbook.com
Industrial Processes: In large-scale production of terephthalic acid, this compound is a key intermediate formed during the esterification of the oxidation product of p-xylene (B151628). prepchem.com
Biosynthesis: Research into microbial pathways has identified routes for producing p-toluate (B1214165), the conjugate base of 4-methylbenzoic acid, from central metabolic precursors using enzymes from the shikimate pathway. mnstate.edu
Derivatization of this compound
This compound serves as a versatile starting material for further chemical modifications, allowing for functionalization at either the aromatic ring or the ester group.
Functionalization of the Aromatic Ring
Bromination:
Ring Bromination: Reaction with bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or anhydrous aluminum chloride can introduce bromine atoms onto the aromatic ring. smolecule.coma2bchem.com Depending on the conditions, mono- or di-substituted products like methyl 2-bromo-4-methylbenzoate or methyl 3,5-dibromo-4-methylbenzoate can be formed. smolecule.comnih.gov
Side-Chain (Benzylic) Bromination: Using N-bromosuccinimide (NBS) with a radical initiator like dibenzoyl peroxide selectively brominates the methyl group to yield methyl 4-(bromomethyl)benzoate, a valuable alkylating agent.
Nitration: The nitration of methyl benzoate (B1203000) with a mixture of nitric acid and sulfuric acid typically yields the meta-substituted product, methyl 3-nitrobenzoate, due to the deactivating effect of the ester group. mnstate.edugrabmyessay.comaiinmr.com For this compound, the directing effects of the methyl and ester groups are opposing, leading to a mixture of products whose composition depends on the specific reaction conditions. Studies on related aromatic derivatives help in predicting reactivity trends. nih.govacs.org
Modifications at the Carboxyl Group
The ester functional group is a primary site for chemical transformations.
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and methanol. This reverse of the Fischer esterification is typically achieved by reacting with water in the presence of an acid or a base. solubilityofthings.comcdnsciencepub.comnoaa.gov
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding (4-methylphenyl)methanol. masterorganicchemistry.comdoubtnut.com Milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. doubtnut.com
Amidation: The direct conversion of this compound to an amide can be achieved by reaction with an amine. This transformation often requires specific catalysts or promoters, such as niobium(V) oxide (Nb₂O₅) as a heterogeneous catalyst or systems like potassium tert-butoxide in DMSO. rsc.orgresearchgate.net For instance, a related compound, methyl 4-(4-methyl piperazinomethyl) benzoate, has been converted to its corresponding cyclohexyl amide using sodium ethoxide. tandfonline.com
Hydrogenolysis: Under specific catalytic conditions, such as using a Ruthenium/TiO₂ catalyst at high temperature and pressure, the ester group can be cleaved through hydrogenolysis as part of pathways to convert PET-related compounds into valuable hydrocarbons like toluene (B28343). researchgate.net
Mechanistic Studies of this compound Reactions
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
The Fischer-Speier esterification proceeds via a well-established multi-step mechanism:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. vedantu.comlibretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. vedantu.comlibretexts.org
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group, reforming the carbonyl double bond. masterorganicchemistry.com
Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester, yielding the final product, this compound. vedantu.com
This entire process is reversible, and the reverse reaction is the acid-catalyzed hydrolysis of the ester. masterorganicchemistry.comcdnsciencepub.com
For electrophilic aromatic substitution , such as nitration, the mechanism involves the initial generation of a strong electrophile (e.g., the nitronium ion, NO₂⁺, from nitric and sulfuric acids). mnstate.edugrabmyessay.com The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mnstate.eduyoutube.com The final step is the deprotonation of the ring by a weak base to restore aromaticity and yield the substituted product. mnstate.eduquora.com The position of the attack is governed by the electronic effects of the substituents already present on the ring.
Hydrolysis Pathways and Kinetics in Aqueous Solutions
The hydrolysis of this compound, which results in the formation of 4-methylbenzoic acid, can proceed through different pathways depending on the pH of the aqueous solution. The reaction is subject to both acid and base catalysis.
Under acidic conditions, the mechanism involves the protonation of the ester. While the carbonyl oxygen can be protonated, effective catalysis leading to hydrolysis occurs via the protonation of the alkyl-oxygen. chemsrc.com This protonation event generates a highly reactive acylium ion (R-C⁺=O), which then reacts with water molecules to form the carboxylic acid product. chemsrc.com
The kinetics of hydrolysis are significantly influenced by substituents on the benzene ring. The electron-donating nature of the 4-methyl group in this compound increases the electron density at the reaction center, which affects the rate of nucleophilic attack. Compared to the unsubstituted methyl benzoate, the 4-methyl group is expected to slightly decrease the rate of hydrolysis under basic conditions due to this electronic effect. For instance, the half-life of methyl benzoate at pH 8 and 10°C is estimated to be 1.8 years, whereas an electron-releasing group like the 4-methoxy group increases the half-life to 4.8 years, indicating slower hydrolysis. rsc.org
| Compound | Substituent (Position) | Hammett Constant (σ) | Relative Hydrolysis Rate (Compared to Methyl Benzoate) | Hydrolysis Pathway |
|---|---|---|---|---|
| This compound | 4-CH₃ | -0.17 | Slower | Base-catalyzed: Addition of OH⁻ rsc.org |
| Methyl benzoate | -H | 0.00 | Reference | Base-catalyzed: Addition of OH⁻ rsc.org |
| Methyl 4-nitrobenzoate (B1230335) | 4-NO₂ | 0.78 | Faster | Base-catalyzed: Addition of OH⁻ rsc.org |
| Methyl 4-methoxybenzoate | 4-OCH₃ | -0.27 | Slower | Base-catalyzed: Addition of OH⁻ rsc.org |
Aminolysis Reaction Mechanisms: Computational and Experimental Analyses
The aminolysis of esters, including this compound, to form amides has been the subject of detailed mechanistic studies using both computational and experimental methods. Computational analyses, primarily using density functional theory (DFT), have been applied to the reaction of methyl benzoate with ammonia (B1221849) to elucidate the possible pathways. prepchem.com
These studies reveal two primary competing pathways for the uncatalyzed reaction: a concerted mechanism and a neutral stepwise mechanism. prepchem.com
Concerted Mechanism: The amine attacks the carbonyl center while the amine's proton is transferred to the leaving alkoxy group through a single transition state. nih.gov
Stepwise Mechanism: The reaction proceeds through a distinct tetrahedral intermediate (a hemiaminal), which forms in the first step and then collapses in a second step to release the alcohol and form the amide product. nih.gov
Computational results for methyl benzoate show that these two pathways have very similar activation energies, making them nearly equally favorable. prepchem.com However, the reaction landscape changes significantly with the introduction of a catalyst. The process can be subject to general base catalysis, where a second molecule of the amine facilitates the proton transfer steps. prepchem.com This general-base-catalyzed stepwise mechanism is predicted to be the most favorable pathway, as it results in a considerable reduction in the activation energy. prepchem.com The catalytic role of the second amine molecule is to assist in the proton transfers, thereby stabilizing the transition states.
While these computational studies were performed on methyl benzoate, the findings are directly applicable to this compound. The presence of the electron-donating 4-methyl group would slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction rate compared to the unsubstituted ester, but the fundamental mechanistic pathways (concerted vs. stepwise, and base catalysis) would remain the same.
| Mechanism Type | Description | Key Features | Relative Energetic Favorability |
|---|---|---|---|
| Non-catalytic Concerted | A single step where the C-N bond forms as the O-CH₃ bond breaks, involving one transition state. nih.gov | Single transition state. | Similar activation energy to stepwise pathway. prepchem.com |
| Non-catalytic Stepwise | Two steps involving the formation and subsequent collapse of a tetrahedral intermediate. nih.gov | Formation of a hemiaminal intermediate. nih.gov | Similar activation energy to concerted pathway. prepchem.com |
| General-Base-Catalyzed Stepwise | A second amine molecule acts as a proton shuttle to facilitate the formation and breakdown of the tetrahedral intermediate. prepchem.com | Lower activation energy; catalytic role of the amine. prepchem.com | Most favorable pathway. prepchem.com |
Oxidation Reactions and Product Distributions
The oxidation of this compound can be directed at the methyl group on the aromatic ring, leading to commercially important dicarboxylic acid esters. This transformation is a key step in some routes to producing dimethyl terephthalate (B1205515). wikipedia.org
One studied method is the anaerobic oxidation of methyl p-toluate using cobalt(III) in an acetic acid solvent. nih.gov This reaction yields a distribution of oxidized products, demonstrating the stepwise oxidation of the methyl group. The primary products observed are 4-carbomethoxybenzaldehyde, 4-carbomethoxybenzoic acid, and 4-carbomethoxybenzyl acetate. nih.gov
Another significant industrial process involves the liquid-phase oxidation of a mixture containing p-xylene and recycled methyl p-toluate. This reaction uses atmospheric oxygen as the oxidant in the presence of dissolved heavy metal catalysts (a typical example being a Co-Mn-Br system) at elevated temperatures (140-170°C) and pressures. rsc.org The primary oxidation products in this process are p-toluic acid and monomethyl terephthalate. The latter can be further esterified to yield dimethyl terephthalate, a monomer for polyethylene (B3416737) terephthalate (PET). wikipedia.org
| Oxidizing System | Reaction Conditions | Major Products | Reference |
|---|---|---|---|
| Cobalt(III) / Acetic Acid | Anaerobic | 4-Carbomethoxybenzaldehyde, 4-Carbomethoxybenzoic acid, 4-Carbomethoxybenzyl acetate | nih.gov |
| Atmospheric O₂ / Heavy Metal Catalyst | Liquid phase, 140-170°C, 4-8 bar | p-Toluic acid, Monomethyl terephthalate |
Reductive Transformations for Specific Intermediates
This compound can undergo reduction at either the ester functional group or the aromatic ring, depending on the reaction conditions and reagents employed. These transformations yield specific and valuable chemical intermediates.
Catalytic hydrogenation of the ester group can be controlled to produce either the corresponding aldehyde or alcohol. The gas-phase hydrogenation of methyl benzoate over manganese-based catalysts has been shown to produce benzaldehyde, benzyl (B1604629) alcohol, and toluene. Applying this to this compound, the expected products from the reduction of the ester functional group are p-tolualdehyde and 4-methylbenzyl alcohol. Further reduction can lead to the hydrodeoxygenation product, p-xylene. The selectivity towards these products is highly dependent on catalyst properties and reaction parameters such as temperature and pressure.
A distinct reductive pathway occurs in biological systems. The anaerobic degradation of 4-methylbenzoate has been studied in the denitrifying bacterium Magnetospirillum sp. strain pMbN1. In this pathway, the compound is first activated by ligation to coenzyme A, forming 4-methylbenzoyl-CoA. This intermediate then undergoes a reductive dearomatization catalyzed by a specific 4-methylbenzoyl-CoA reductase. This enzymatic reduction is ATP-dependent and yields a cyclic dienoyl-CoA product, tentatively identified as 4-methylcyclohex-1,5-diene-1-carboxylate. This demonstrates a highly specific biological transformation where the aromatic ring is reduced while the para-methyl group is conserved through subsequent ring cleavage and β-oxidation steps.
| Reaction Type | Reagents/Catalyst | Key Intermediate(s) | Final Product(s) |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ / Manganese-based catalyst | N/A | p-Tolualdehyde, 4-Methylbenzyl alcohol, p-Xylene |
| Anaerobic Degradation | Magnetospirillum sp. enzymes, ATP, Coenzyme A | 4-Methylbenzoyl-CoA | 4-Methylcyclohex-1,5-diene-1-carboxylate, 3-Methylglutaryl-CoA |
Catalysis and Reaction Engineering Involving Methyl 4 Methylbenzoate
Heterogeneous Catalysis in Methyl 4-Methylbenzoate Transformations
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, reusability, and stability. Solid acid catalysts and various metal oxides have been extensively researched for reactions involving this compound.
Solid acid catalysts, particularly those based on zirconium and titanium, have demonstrated high efficacy in the esterification of p-toluic acid with methanol (B129727) to produce this compound. Research has focused on creating robust and active catalysts, such as iron-supported zirconium/titanium systems. mdpi.commdpi.com These catalysts function as Lewis acids and have been synthesized to create materials with high specific surface areas and numerous active sites. semanticscholar.org
Studies have shown that the composition of these catalysts significantly impacts their activity. A series of iron-supported zirconium/titanium solid acid catalysts were synthesized and tested for the synthesis of various methyl benzoates. mdpi.com The catalyst with a specific molar ratio of Fe:Zr:Ti = 2:1:1 exhibited the highest catalytic activity, achieving a 93.5% yield for this compound after 6 hours. mdpi.comresearchgate.net The presence of zirconium is crucial for the primary catalytic effect, while the addition of iron enhances the activity by increasing the catalyst surface and the number of acid sites. mdpi.comsemanticscholar.org The titanium component, when used as a support, can form a honeycomb-like structure that improves catalytic activity by facilitating reactant access. mdpi.com
The performance of various Zr/Ti-based catalysts in the synthesis of this compound is summarized below.
| Catalyst Code | Molar Ratio (Fe:Zr:Ti) | Yield (%) |
|---|---|---|
| ZFT04 | 2:1:1 | 93.5 |
| FT06 | 2:0:1 | 70.1 |
| ZF07 | 2:1:0 | 85.3 |
| ZT08 | 0:1:1 | 75.4 |
These solid acid catalysts are not only active but also demonstrate good recyclability, maintaining their catalytic activity after multiple cycles. mdpi.com
Various metal oxides and mixed metal oxides have been investigated as catalysts for transformations involving this compound and related esters. These materials offer a range of redox and acid-base properties that can be tailored for specific reactions. mdpi.com
For instance, in the hydrogenation of methyl benzoate (B1203000) to produce valuable chemicals like benzyl (B1604629) alcohol, catalysts such as Cu/ZnO/Al₂O₃ have been employed. researchgate.net Manganese-based oxides (e.g., MnO, MnO₂) show high activity and selectivity at low temperatures for the hydrogenation to benzaldehyde, a reaction influenced by the catalyst's redox properties and the concentration of oxygen vacancies. mdpi.com Other metal oxides like ZrO₂, ZnO, and CeO₂ also exhibit excellent catalytic activity in this conversion. mdpi.com
In amidation reactions, niobium pentoxide (Nb₂O₅) has been identified as a highly active heterogeneous catalyst for the direct amidation of esters, including methyl benzoate, with amines under solvent-free conditions. researchgate.net Alumina (Al₂O₃) has also been shown to catalyze the conversion of methyl benzoate to benzamide (B126) in liquid ammonia (B1221849). researchgate.net Furthermore, mixed metal oxides derived from layered double hydroxides (LDHs), such as those containing Ni-Cu-Fe, are being explored for the hydrodeoxygenation of lignin (B12514952) model compounds, a process relevant to the valorization of biomass into aromatic chemicals. unibo.it In the oxidation of p-xylene (B151628), a precursor to p-toluic acid, a Pd/CeO₂ catalyst has been used, which can lead to the formation of methyl benzoate through over-oxidation of the intermediate tolualdehyde. unibo.it
Application of Solid Acid Catalysts (e.g., Zr/Ti Systems)
Homogeneous Catalysis for this compound Reactions
Homogeneous catalysts, while often more challenging to separate from products, can offer high activity and selectivity under mild reaction conditions.
Transition metal complexes incorporating Schiff-base ligands are versatile homogeneous catalysts. rdd.edu.iq These complexes are known to activate molecular oxygen and have been used in a variety of transformations. rsc.org For example, cobalt-Schiff base complexes are effective in the catalytic oxidative degradation of lignin model compounds. rsc.org
The synthesis of new Schiff bases and their corresponding metal complexes is an active area of research. A novel Schiff base, (E)–methyl–3–(3,5–di–tert–butyl–2–hydroxybenzylideneamino)–4–methylbenzoate, has been synthesized and characterized, highlighting the integration of the methyl benzoate framework into complex ligand structures. researchgate.net Similarly, transition metal(II) complexes of Co, Cu, Zn, and Ni have been prepared with a Schiff base derived from 4-methylbenzaldehyde, a direct precursor to this compound. biointerfaceresearch.com While direct catalytic applications for these specific complexes in this compound transformations were not detailed, their structural similarity to known catalysts suggests potential use in oxidation, reduction, or polymerization reactions. rdd.edu.iqrsc.org
Organocatalysis offers a metal-free alternative for chemical transformations. Research has demonstrated the use of small organic molecules to catalyze reactions involving esters like methyl benzoate. For example, organocatalysts such as 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been studied for the trans-esterification and amidation of methyl benzoate, serving as model systems for polyethylene (B3416737) terephthalate (B1205515) (PET) depolymerization. acs.org In another approach, a metal-free system using 4-N,N-dimethylaminopyridine (DMAP) and benzyl bromide was developed for the selective oxidation of methyl aromatics (like p-xylene) to their corresponding acids, which are direct precursors for esters like this compound. mdpi.com
Biocatalysis utilizes enzymes to perform chemical reactions with high specificity and under environmentally benign conditions. The synthesis of methyl benzoate via direct enzymatic esterification of benzoic acid has been achieved using lipase (B570770) from Candida rugosa. nih.gov The reaction is performed in a heterogeneous medium with the lipase powder suspended in a hexane/toluene (B28343) mixture. nih.gov In nature, the biosynthesis of methyl benzoate in snapdragon flowers is catalyzed by the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). nih.gov This enzyme facilitates the methylation of benzoic acid to produce the volatile ester. nih.gov Furthermore, the anaerobic biodegradation of 4-methylbenzoate has been studied, revealing a specific pathway that involves the initial ligation to coenzyme A (CoA), followed by reductive dearomatization catalyzed by a dedicated 4-methylbenzoyl-CoA reductase. researchgate.net
Transition Metal Schiff-Base Complex Catalysis
This compound in Polymerization Catalysis
This compound (also known as methyl p-toluate) plays a role in the field of polymerization, not as a monomer, but as a component within catalytic systems. It has been employed as an internal or external electron donor in Ziegler-Natta catalysts used for high-yield propylene (B89431) polymerization. chemicalbook.comchemicalbook.com The function of electron donors is to control the stereospecificity of the catalyst, thereby influencing the properties of the resulting polypropylene.
Furthermore, reactions involving methyl benzoate are used as models to study catalytic processes for polymer recycling. For instance, a tetranuclear titanium catalyst has been shown to be highly efficient for the transesterification of esters and polyesters. researchgate.net The reaction of this catalyst with methyl benzoate and methanol was investigated to understand the mechanism of methanolysis, which is crucial for the chemical recycling of postconsumer PET waste. researchgate.net
Initiator in Atom Transfer Radical Polymerization (ATRP)
Innovations in Reaction Engineering for this compound Synthesis
Innovations in reaction engineering for the synthesis of this compound have focused on improving efficiency, catalyst reusability, and environmental footprint. The primary synthesis route is the esterification of 4-methylbenzoic acid (p-toluic acid) with methanol. mdpi.com
One significant advancement involves the use of heterogeneous solid acid catalysts to replace traditional homogeneous acid catalysts like sulfuric acid. mdpi.comresearchgate.net Sulfuric acid, while effective, presents challenges related to equipment corrosion, by-product formation, and catalyst separation and recycling. researchgate.netrsc.org Solid acid catalysts, being insoluble in the reaction medium, can be easily recovered through simple filtration and reused, making the process more sustainable. mdpi.com
A notable example is the development of a zirconium-titanium (Zr/Ti) solid acid catalyst. mdpi.com In a study, various zirconium-based solid acids were prepared and tested, with the catalyst supported on titanium (ZT10) showing the highest activity for the esterification of p-methylbenzoic acid with methanol. mdpi.com The reaction, conducted under strong reflux conditions, demonstrated the potential of using a metallic Lewis acid as the primary catalyst without the need for auxiliary Brønsted acids. mdpi.com The reusability of the catalyst was also confirmed, with its activity remaining stable after multiple reaction cycles. mdpi.com
Table 2: Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Description | Advantages | Key Process Conditions |
| Conventional (e.g., H₂SO₄) | Homogeneous liquid acid catalyst. | Low cost and high initial activity. | Typically requires vigorous conditions and long reaction times. researchgate.net |
| Zr/Ti Solid Acid | Heterogeneous catalyst with zirconium fixed on a titanium support. | Recoverable, reusable, reduced corrosion, and environmentally friendlier. mdpi.com | Strong reflux in an oil bath at 120 °C for 24 hours. mdpi.com |
| p-Toluenesulfonic acid | A strong organic acid used as a catalyst. | Can improve reaction rates and yield under specific conditions. | Reaction at 95-105 °C followed by a period at 75-90 °C. google.com |
Spectroscopic and Structural Elucidation of Methyl 4 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy of methyl 4-methylbenzoate reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).
The aromatic region of the spectrum displays two doublets, a result of the para-substitution on the benzene (B151609) ring. The two protons ortho to the ester group (H-2 and H-6) are deshielded and appear at a lower field, while the two protons ortho to the methyl group (H-3 and H-5) are found at a slightly higher field. The methyl ester protons appear as a sharp singlet, and the methyl group protons on the aromatic ring also present as a singlet, but at a different chemical shift.
A representative ¹H NMR data set for this compound in CDCl₃ is as follows: a doublet at approximately 7.94 ppm (2H, J = 8.2 Hz), a doublet at around 7.24 ppm (2H, J = 8.0 Hz), a singlet at 3.88 ppm (3H), and a singlet at 2.39 ppm (3H). rsc.org These signals correspond to the aromatic protons adjacent to the ester, the aromatic protons adjacent to the methyl group, the ester methyl protons, and the aromatic methyl protons, respectively.
¹H NMR Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| 7.94 | Doublet | 2H | 8.2 | Aromatic Protons (ortho to -COOCH₃) |
| 7.24 | Doublet | 2H | 8.0 | Aromatic Protons (ortho to -CH₃) |
| 3.88 | Singlet | 3H | - | Ester Methyl Protons (-OCH₃) |
| 2.39 | Singlet | 3H | - | Aromatic Methyl Protons (-CH₃) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.
The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field. The aromatic carbons show a range of chemical shifts depending on their substitution. The quaternary carbon attached to the ester group and the one attached to the methyl group have distinct shifts. The protonated aromatic carbons also show characteristic signals. The carbon of the ester methyl group and the aromatic methyl group appear at the highest field.
In a typical ¹³C NMR spectrum of this compound in CDCl₃, the following peaks are observed: 167.1 (C=O), 143.4 (C-4), 129.5 (C-2, C-6), 129.0 (C-3, C-5), 127.3 (C-1), 51.8 (-OCH₃), and 21.5 (-CH₃). rsc.org
¹³C NMR Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 167.1 | Carbonyl Carbon (C=O) |
| 143.4 | Aromatic Carbon (C-4) |
| 129.5 | Aromatic Carbons (C-2, C-6) |
| 129.0 | Aromatic Carbons (C-3, C-5) |
| 127.3 | Aromatic Carbon (C-1) |
| 51.8 | Ester Methyl Carbon (-OCH₃) |
| 21.5 | Aromatic Methyl Carbon (-CH₃) |
While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights into the molecular structure of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule. For instance, HMBC experiments would show correlations between the ester methyl protons and the carbonyl carbon, as well as between the aromatic protons and their neighboring carbons, solidifying the structural assignment. While detailed experimental data for these advanced techniques on this compound is not extensively published in readily available literature, their application follows standard principles of structural organic chemistry. nih.gov
Carbon-13 (¹³C) NMR Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their environment, providing a molecular fingerprint.
The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific functional groups. A strong absorption band is observed for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group usually appear as two bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups are seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. The symmetric stretching of the benzene ring often gives a strong Raman signal. The C=O stretch is also observable in the Raman spectrum.
Characteristic IR and Raman Bands for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | > 3000 |
| Aliphatic C-H Stretch | < 3000 | < 3000 |
| C=O Stretch (Ester) | ~1720-1740 | ~1719 |
| Aromatic C=C Stretch | ~1450-1600 | ~1603 |
| C-O Stretch (Ester) | ~1250-1300, ~1100-1150 | - |
Vibrational spectroscopy is a powerful tool for studying weak intermolecular interactions, such as hydrogen bonding and van der Waals forces. In the solid state, the crystal structure of this compound reveals intermolecular C-H···O contacts, which can be investigated through shifts in the vibrational frequencies of the involved groups. researchgate.net These interactions can influence the position and shape of the vibrational bands. For instance, the formation of a weak hydrogen bond can cause a red shift (a shift to lower frequency) in the stretching frequency of the C-H bond and a blue shift (a shift to higher frequency) in the bending mode.
Studies on related aromatic esters have utilized vibrational spectroscopy to probe the effects of substituents on intermolecular interactions. nih.gov The electron-donating methyl group in this compound can influence the electron density of the aromatic ring and the carbonyl group, which in turn affects the strength of intermolecular forces. Comparing the vibrational spectra in different phases (gas, liquid, solid) or in different solvents can provide further insights into the nature and extent of these interactions. The study of intermolecular forces is crucial for understanding the physical properties and crystal packing of the compound.
Analysis of Characteristic Vibrational Modes
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry of this compound (C₉H₁₀O₂) confirms its molecular weight of 150.17 g/mol . In electron ionization (EI) mass spectrometry, the molecule undergoes characteristic fragmentation, providing valuable structural information. The mass spectrum displays a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 150, confirming the molecular weight of the compound. chemicalbook.com
The fragmentation pattern is dominated by cleavages adjacent to the carbonyl group and the aromatic ring. The most abundant fragment ion, which constitutes the base peak in the spectrum, is observed at m/z 119. This peak arises from the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion, a common fragmentation pathway for methyl esters. Another significant fragment appears at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺). This ion is formed via the loss of the entire carbomethoxy group (•COOCH₃) followed by rearrangement of the resulting tolyl cation. The presence of these key fragments provides definitive evidence for the structure of this compound.
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula of Lost Neutral/Radical |
| 150 | 33.6 | [M]⁺ | - |
| 119 | 100.0 | [M - OCH₃]⁺ | •OCH₃ |
| 91 | 39.9 | [M - COOCH₃]⁺ | •COOCH₃ |
| 65 | 12.7 | [C₅H₅]⁺ | C₂H₂ from [C₇H₇]⁺ |
| 39 | 6.3 | [C₃H₃]⁺ | - |
Data sourced from ChemicalBook based on an electron ionization mass spectrum. chemicalbook.com
X-ray Diffraction for Crystal and Molecular Structure Determination
X-ray diffraction analysis provides precise details about the three-dimensional arrangement of atoms and molecules within the crystal lattice of this compound.
The crystal structure of this compound has been determined using single-crystal X-ray diffraction. acs.org Data for the analysis was collected at a low temperature of 120 K to minimize thermal vibrations, allowing for a more precise determination of atomic positions. chemicalbook.comnih.gov The compound crystallizes in the monoclinic space group P2₁/c. chemicalbook.comacs.org A Bruker SMART APEX diffractometer with Mo Kα radiation (λ = 0.71073 Å) was utilized for data collection. chemicalbook.com
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₉H₁₀O₂ |
| Formula weight | 150.17 |
| Temperature | 120 (2) K |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.9134 (11) |
| b (Å) | 7.6048 (14) |
| c (Å) | 17.484 (3) |
| β (°) | 97.783 (4) |
| Volume (ų) | 779.0 (2) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.280 |
Data obtained from single-crystal X-ray study. chemicalbook.comacs.orgnih.gov
The molecular structure determined by X-ray diffraction reveals that the this compound molecule is nearly planar. chemicalbook.comacs.org A key geometric parameter is the dihedral angle between the plane of the aromatic ring and the plane of the carboxylate group (–COOMe). This angle is reported to be very small, at 0.95 (6)°. chemicalbook.comacs.org This planarity suggests a degree of conjugation between the carbonyl group and the benzene ring. The bond parameters within the molecule are comparable to those found in structurally related compounds such as 4-methylphenyl 4-methylbenzoate and ethylene (B1197577) di-4-methylbenzoate. acs.org
In the solid state, molecules of this compound are not isolated but are organized into a higher-order supramolecular structure. The crystal packing is primarily directed by weak intermolecular C—H···O hydrogen bonds. chemicalbook.comacs.org Specifically, a hydrogen atom from the methyl group attached to the benzene ring (C9) acts as a hydrogen bond donor to the carbonyl oxygen atom (O2) of an adjacent molecule. acs.orgguidechem.com This interaction links the molecules into infinite one-dimensional chains that extend along the up.ac.za crystallographic direction. chemicalbook.comacs.org This network of weak hydrogen bonds is crucial for the stability of the crystal lattice.
Table 3: Hydrogen-Bond Geometry for this compound (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
| C9—H9B···O2ⁱ | 0.98 | 2.51 | 3.4930 (16) | 177 |
Symmetry code: (i) x, -y+1/2, z+1/2. Data from Saeed, A., Rafique, H., & Flörke, U. (2008). acs.org
Analysis of Molecular Geometry and Dihedral Angles
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to detect and characterize species with unpaired electrons, such as free radicals. Studies have been conducted on gamma (γ)-irradiated single crystals of this compound to investigate the formation and structure of radical species. researchgate.netd-nb.infowisc.edu
In these experiments, single crystals of this compound were irradiated with a ⁶⁰Co-gamma-ray source at room temperature. researchgate.netd-nb.info The EPR spectra of the irradiated crystals were then recorded at various temperatures (between 125 K and 400 K) and orientations within the magnetic field. researchgate.netd-nb.info The results showed that the EPR spectra were temperature-independent and only slightly anisotropic. researchgate.netd-nb.info Analysis of the spectral data, including the g-value and hyperfine coupling constants, led to the identification of a single type of free radical. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have also been employed to model the structure and predict the EPR parameters of the this compound radical.
Table 4: Experimental EPR Parameters for the Radical in γ-irradiated this compound
| Parameter | Value |
| g (isotropic) | 2.0124 |
| A₁ (Hyperfine Constant) | 26.51 G |
| A₂ (Hyperfine Constant) | 5.45 G |
Data from Karataş, Ö., Aras, E., Karadag, A. H., & Islek, Y. (2016). d-nb.info
UV-Visible Spectroscopy and Electronic Energy States
UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV spectrum of this compound is characterized by absorptions arising from π → π* transitions associated with the substituted benzene ring. The presence of both the methyl group (an electron-donating group) and the methyl ester group (an electron-withdrawing group) influences the electronic energy states of the aromatic system.
The spectrum of this compound shows a maximum absorption (λmax) at approximately 219-227 nm and another around 253-254 nm. These bands are characteristic of substituted benzene derivatives and are assigned to π → π* electronic transitions. researchgate.net The primary absorption band (around 220 nm) and the secondary, weaker band (around 255 nm) are shifted compared to unsubstituted benzene due to the electronic effects of the substituents on the π-system of the ring.
Theoretical and Computational Chemistry of Methyl 4 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of methyl 4-methylbenzoate, which are governed by its electronic structure.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. DFT calculations can determine the distribution of electron density, which is fundamental to understanding a molecule's chemical behavior.
Key insights into reactivity can be gained from DFT-derived parameters. For instance, the analysis of atomic charges provides a quantitative measure of the electron distribution within the molecule. A study investigating a series of substituted alkyl benzoates, including this compound, calculated atomic charges on the carbonyl oxygen atom using different partitioning schemes (Hirshfeld, CM5, and NPA) at the B3LYP/6-311++G(3df,2pd) level of theory. nih.gov These charges correlate with the molecule's ability to form hydrogen bonds, a key aspect of its reactivity. nih.gov
Table 1: Calculated Atomic Charges on the Carbonyl Oxygen of this compound
| Charge Method | Atomic Charge (electrons) |
| Hirshfeld | -0.2933 |
| CM5 | -0.3432 |
| NPA | -0.6386 |
| Data sourced from a comparative study on substituted alkyl benzoates. nih.gov |
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. For a related compound, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, DFT calculations showed that the HOMO density is distributed over the benzimidazole (B57391) ring, while the LUMO density is concentrated around the carboxybenzene moiety, identifying the likely active sites for electrophilic and nucleophilic attack. sciencepublishinggroup.com Similar analyses for this compound can pinpoint the regions of the molecule most susceptible to reaction. The energy gap between HOMO and LUMO indicates the molecule's stability and reactivity. sciencepublishinggroup.comresearchgate.net
Ab initio (from first principles) quantum chemistry methods are employed to explore the detailed pathways of chemical reactions. These methods solve the electronic Schrödinger equation without extensive reliance on empirical parameters, providing a rigorous investigation of reaction mechanisms.
A computational study on the aminolysis of methyl benzoate (B1203000), a closely related compound, utilized ab initio methods (specifically RHF/6-31+G(d,p) and MP2/6-31+G(d,p)) alongside DFT to examine the reaction with ammonia (B1221849). acs.orgnih.gov The research investigated two potential mechanisms: a concerted pathway and a stepwise addition/elimination pathway. acs.org The calculations determined the structures and energies of the transition states for each path. acs.orgacs.org
The results indicated that both the concerted and neutral stepwise mechanisms have similar activation energies. nih.gov However, when the reaction is catalyzed by a second ammonia molecule (general base catalysis), the stepwise mechanism becomes significantly more favorable, demonstrating considerable energy savings. acs.orgnih.gov The transition state structures revealed that the catalyst facilitates the proton-transfer processes involved in the reaction. nih.gov Such computational investigations are crucial for understanding the nuanced energetic landscapes of reactions involving esters like this compound.
Quantum chemical calculations are also used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic properties.
For instance, after gamma-irradiation of a single crystal of this compound, Electron Paramagnetic Resonance (EPR) spectroscopy was used to identify the resulting free radical structure. researchgate.net Computational simulation of the EPR spectrum using specialized software (like Bruker WinEPR-Simfonia) allows for the calculation of the g-value and anisotropic hyperfine coupling constants. researchgate.net For the radical formed on this compound, the experimental g-value and hyperfine coupling constants were determined by matching the experimental spectrum with the simulated one. researchgate.net
Table 2: Calculated EPR Parameters for Gamma-Irradiated this compound
| Parameter | Value |
| g-value | 2.0124 |
| a∥ (G) | 26.51 |
| a⊥ (G) | 5.45 |
| Data from EPR study of gamma-irradiated this compound. researchgate.net |
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. In a study of chiral recognition, the ¹³C NMR spectra of enantiomers of 1-phenylethanol (B42297) were measured in the presence of cellulose (B213188) tris(4-methylbenzoate). researchgate.net The different chemical shifts observed for the (R)- and (S)-enantiomers in the presence of the chiral selector could be modeled computationally to understand the nature of the diastereomeric interactions responsible for the separation. researchgate.net
Ab Initio Methods in Reaction Mechanism Investigations
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies extend the investigation from single molecules to their behavior in condensed phases, such as in solution or in mixtures.
The behavior and properties of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), is a widely used method to simulate these solvent effects. aip.orggaussian.com In this model, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.com
This approach has been used to study solvent effects on the properties of molecules structurally related to this compound. For example, in a study of anil derivatives, the IEF-PCM model was used to investigate how solvents like chloroform (B151607), acetonitrile (B52724), methanol (B129727), and water affect their molecular geometry and nonlinear optical properties. aip.org The study found that while solvent effects had a minimal impact on the bond length alternation of one tautomeric form, they did influence the geometry of the other. aip.org Furthermore, significant increases in the average linear polarizability (α) were predicted in solution compared to the gas phase. aip.org The IEF-PCM method is a default or common choice in computational chemistry software packages for modeling solvent effects and is recommended for calculating properties like the Gibbs free energy of solvation. gaussian.comresearchgate.net
The study of molecular interactions in binary liquid mixtures containing this compound or its close analog, methyl benzoate, provides insights into the nature and strength of intermolecular forces. rjpbcs.com These forces dictate the macroscopic physical properties of the mixture.
Experimental measurements of density, viscosity, and ultrasonic velocity are often combined with theoretical calculations to derive various thermo-acoustical parameters. rjpbcs.cominternationaljournalssrg.orgresearchgate.net These parameters, including adiabatic compressibility (β), intermolecular free length (L_f), acoustic impedance (Z), and their excess values, help in understanding the solute-solvent interactions. rjpbcs.com
Studies on binary mixtures of methyl benzoate with alcohols like 1-octanol (B28484) and 1-nonanol have been conducted to explore these interactions. rjpbcs.com The variation of the calculated parameters with the mole fraction of the components and with temperature reveals information about the interactions. For example, an increase in acoustic impedance with increasing concentration of methyl benzoate suggests effective solute-solvent interactions. rjpbcs.com The analysis of excess parameters (like excess molar volume, V^E) indicates the presence of specific interactions, such as dipole-dipole interactions or the formation of hydrogen bonds between the ester and the alcohol molecules, versus the disruption of the self-associated structures of the pure components. rjpbcs.comtransylvanianreviewjournal.com These studies are crucial for applications in chemical and biological industries where such mixtures are used. rjpbcs.com
Solvent Effects on Molecular Behavior (e.g., IEF-PCM)
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its activity, be it chemical reactivity or biological effect. These models rely on calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
The reactivity of aromatic compounds like this compound in processes such as electrophilic aromatic substitution is a key area of study. Theoretical and computational approaches have become essential in predicting this reactivity. Methods rooted in density functional theory (DFT) are particularly powerful for quantifying the electron density distribution, which is a critical factor in how molecules interact. nih.gov
One of the most effective theoretical descriptors for predicting the reactivity of aromatic systems is the molecular electrostatic potential (MEP). The MEP at a certain distance above the aromatic ring provides a measure of the molecule's nucleophilicity and its propensity to interact with electrophiles. nih.gov Studies have shown a strong correlation between MEP values and experimental data, such as relative reaction rates. nih.govacs.org
In a comparative study of various substituted methyl benzoates, the shifts in molecular electrostatic potential (ΔV) at 1.5 Å above the centroid of the aromatic ring were calculated. These values, along with other descriptors, provide a quantitative basis for comparing reactivity. nih.govacs.org For this compound, these calculations help to quantify the influence of the electron-donating methyl group on the aromatic ring's reactivity compared to other substituents.
| Compound | ΔV(1.5) (kcal/mol) | ΔV(1.7) (kcal/mol) | ΔV(2.0) (kcal/mol) | Δν(OH)exp (cm⁻¹) |
|---|---|---|---|---|
| This compound | -0.2933 | -0.3432 | -0.6386 | 80 |
| Methyl 4-fluorobenzoate | -0.2903 | -0.3403 | -0.6358 | 78 |
| Methyl 4-chlorobenzoate (B1228818) | -0.2878 | -0.3378 | -0.6323 | 74 |
| Methyl 4-bromobenzoate | -0.2873 | -0.3373 | -0.6316 | 74 |
| Methyl 4-methoxybenzoate | -0.2976 | -0.3475 | -0.6444 | 90 |
| Methyl 4-(dimethylamino)benzoate | -0.3051 | -0.3548 | -0.6532 | 107 |
Table 1. Theoretical and Experimental Reactivity Descriptors for Substituted Methyl Benzoates. ΔV represents the shift in molecular electrostatic potential at different distances, and Δν(OH)exp is the experimental shift in the O–H stretching frequency of phenol (B47542) upon π-hydrogen bonding, an experimental measure of aromatic nucleophilicity. nih.govacs.org
In silico methods are increasingly used in the early stages of drug discovery and chemical safety assessment to predict the biological activity and toxicological profile of compounds. These computational tools can screen for potential therapeutic effects and flag potential hazards, reducing the need for extensive animal testing. europa.eu
For this compound and related compounds, in silico models can predict a range of properties. Molecular docking studies, for instance, can simulate the interaction of a compound with a specific biological target, such as a protein or enzyme. In a study targeting the LasR protein of Pseudomonas aeruginosa, a key component in bacterial communication, methyl benzoate was identified as a potential inhibitor based on its binding score. researchgate.net Such studies often include screening for ADME (Absorption, Distribution, Metabolism, and Excretion) properties to evaluate the compound's drug-likeness. researchgate.netbepls.com
| Parameter | Value | Test Species | Reference |
|---|---|---|---|
| LD50 Oral | 3,300 mg/kg | Rat | chemicalbook.com |
| LD50 Dermal | > 5,000 mg/kg | Rabbit | chemicalbook.com |
| Carcinogenicity (IARC) | No component identified as a probable, possible or confirmed human carcinogen. | N/A | chemicalbook.com |
Table 2. Toxicological Data for this compound. chemicalbook.com
Prediction of Chemical Reactivity Descriptors
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry provides profound insights into the mechanisms of chemical reactions by mapping out the entire reaction pathway, including intermediates and transition states. nih.gov Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of the energies and structures of molecules along a reaction coordinate. acs.orgnih.gov
Studies on the reactions of simple esters like methyl benzoate serve as excellent models for understanding the reactivity of this compound. For example, the mechanism of the aminolysis of methyl benzoate with ammonia has been examined in detail using computational methods. acs.orgnih.gov These studies evaluated multiple possible pathways, including concerted and stepwise mechanisms. The calculations determined the transition state structures and their corresponding activation energies, revealing that both pathways have similar energy barriers. acs.orgnih.gov
Furthermore, computational analysis can uncover the role of catalysts. In the aminolysis of methyl benzoate, the study also modeled the effect of a second ammonia molecule acting as a general base catalyst. The results showed that this catalytic process leads to considerable energy savings, making the general-base-catalyzed stepwise mechanism the most favorable pathway. acs.orgnih.gov The analysis of transition state structures indicates that the catalyst facilitates the proton-transfer steps of the reaction. nih.gov Similarly, computational studies on the hydrogenation of methyl benzoate have been used to propose reaction routes and the formation of key transition states on catalyst surfaces. mdpi.com These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic methods. nih.gov
Research on Methyl 4 Methylbenzoate in Materials Science and Polymer Chemistry
Methyl 4-Methylbenzoate as a Building Block for Functional Materials
This compound is a key intermediate and building block in the creation of new functional materials. guidechem.com Its structure can be chemically modified, for example by introducing different substituent groups, to finely tune the physical and chemical properties of the resulting materials. guidechem.com This adaptability makes it a target for developing materials with potential applications in optics and electronics. guidechem.com
The inherent planarity of the this compound molecule is a significant characteristic. researchgate.netresearchgate.net The dihedral angle between the aromatic ring and the methyl ester group is very small, resulting in a nearly flat molecule. researchgate.netresearchgate.net This planarity is often a desirable trait in the design of materials like liquid crystals and organic semiconductors, where molecular stacking and intermolecular interactions are crucial for their functional properties. While derivatives such as methyl 2,3,5-trichloro-4-methylbenzoate have been specifically noted for their potential incorporation into such materials, the foundational structure of this compound is the key starting point for these advanced applications. chemshuttle.com
The compound's role extends to being a precursor or a model compound for the synthesis of more complex molecules and materials. guidechem.coma2bchem.com It is a frequently used starting material for producing other compounds because its reactive functional groups facilitate various chemical transformations, making it a cornerstone for building new molecules. guidechem.com The stability and compatibility of this compound with different reagents allow for efficient chemical reactions and high yields, which is essential in the development of novel materials. chemimpex.com
Table 1: Functional Materials and Intermediates Derived from this compound Precursors
| Material/Intermediate Class | Potential Application | Relevant Finding | Citation |
| Optoelectronic Materials | Optics and electrical fields | By introducing different substituent groups onto the main structure, the physical and chemical properties of materials can be regulated. | guidechem.com |
| Liquid Crystals | Displays, sensors | The planar structure of benzoate (B1203000) derivatives is suitable for creating the ordered molecular arrangements required for liquid crystal phases. | researchgate.netresearchgate.netchemshuttle.com |
| Organic Semiconductors | Electronics, photovoltaics | The molecular structure can be adapted to influence the material's electronic properties for use in semiconductor applications. | chemshuttle.com |
| Specialty Chemicals | Diverse industrial uses | It serves as a starting material for producing compounds like 4-methylbenzoic acid and 4-methylbenzyl alcohol, which are important industrial intermediates. | guidechem.com |
Role in the Synthesis of Advanced Polymer Architectures
In polymer chemistry, this compound and its derivatives play several important roles, from influencing polymerization processes to being incorporated into the final polymer structure to enhance its properties.
One significant application is its use as a component in catalyst systems for polymerization. Specifically, Methyl p-toluate (B1214165) has been employed as an internal donor in high-yield Ziegler-Natta catalysts for propylene (B89431) polymerization. chemicalbook.com In this role, it helps to control the stereochemistry of the polymer, influencing properties like crystallinity and melting point.
The compound also functions as a plasticizer in the manufacturing of some polymers. chemimpex.com When added to a polymer matrix, it increases flexibility and durability, which is particularly useful for materials in the packaging and construction industries. chemimpex.com
Furthermore, derivatives of this compound are crucial for synthesizing advanced polymer architectures like block copolymers. For instance, methyl 4-(bromomethyl)benzoate, a closely related derivative, has been used as an initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.net This technique allows for the controlled synthesis of polymers with well-defined structures. In one study, it was used to first synthesize polystyrene homopolymers, which then served as a macroinitiator for the subsequent polymerization of other monomers to create amphiphilic block copolymers. researchgate.net This level of control is essential for developing advanced materials for a variety of applications.
Table 2: Applications of this compound in Polymer Synthesis
| Application Area | Specific Role | Polymer Type / Process | Outcome | Citation |
| Catalysis | Internal Donor | Propylene Polymerization (Ziegler-Natta) | Controls stereochemistry, leading to high-yield catalysts. | chemicalbook.com |
| Material Modification | Plasticizer | General Polymers | Enhances flexibility and durability of materials. | chemimpex.com |
| Polymer Synthesis | Initiator (as a derivative) | Atom Transfer Radical Polymerization (ATRP) | Enables synthesis of well-defined block copolymers like polystyrene-based amphiphilic polymers. | researchgate.net |
Research on Methyl 4 Methylbenzoate in Medicinal Chemistry and Biological Systems
Investigation of Biological Activities and Underlying Mechanisms
Methyl 4-methylbenzoate and its structural analogs have been the subject of various investigations to determine their potential biological activities. Research has explored their effects on enzymatic pathways, their capacity as antioxidants, and their efficacy as antimicrobial and antiviral agents.
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic pathway for its role in anabolic biosynthesis and is a target in the treatment of diseases like cancer and malaria. researchgate.netresearchgate.net Research has focused on identifying new inhibitors for the key enzymes of this pathway: Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). researchgate.netresearchgate.net
In one study, derivatives of methyl 4-aminobenzoate (B8803810) were investigated as potential inhibitors of human G6PD (hG6PD) and human 6PGD (h6PGD). researchgate.netresearchgate.net The inhibitory effects were analyzed through in vitro experiments and the mechanisms were estimated using molecular docking studies. researchgate.netresearchgate.net The results showed that these benzoate (B1203000) derivatives displayed significant inhibitory activity against both enzymes. researchgate.netresearchgate.net The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were found to be in the micromolar range, indicating noteworthy potency. researchgate.netresearchgate.net Specifically, IC50 values for G6PD inhibition ranged from 100.8 to 430.8 µM, and for 6PGD, they ranged from 206 to 693.2 µM. researchgate.netresearchgate.net These findings suggest that the benzoate structure could be a valuable scaffold for developing new drugs that target the pentose phosphate pathway. researchgate.netresearchgate.net
Table 1: Enzyme Inhibition Data for Methyl Benzoate Derivatives
| Enzyme Target | Compound Class | IC50 Value Range (µM) |
|---|---|---|
| Glucose 6-phosphate dehydrogenase (G6PD) | Methyl 4-aminobenzoate derivatives | 100.8 - 430.8 researchgate.netresearchgate.net |
The antioxidant potential of methyl benzoate derivatives has been a subject of scientific inquiry, focusing on how their chemical structure influences their ability to neutralize free radicals. marmara.edu.trmdpi.commdpi.com Studies have shown that substituents on the benzene (B151609) ring play a critical role in determining antioxidant capacity. mdpi.com
A systematic investigation into fragrant methyl benzoate esters containing different electron-withdrawing (e.g., -NO2, -Cl) and electron-donating (e.g., -CH3, -OCH3) groups evaluated their antioxidant properties. marmara.edu.trresearchgate.net The study found that this compound had the highest total phenolic content at concentrations of 2 mg/mL and 1 mg/mL compared to methyl benzoate and other derivatives tested. marmara.edu.tr This suggests that the presence of the electron-donating methyl group at the para position enhances its antioxidant potential. marmara.edu.trresearchgate.net
Structure-activity relationship (SAR) studies on benzoylhydrazones, which can be synthesized from methyl benzoate derivatives, have provided further insights. mdpi.com It was observed that the presence and position of hydroxyl (-OH) groups on the aromatic ring are crucial for antioxidant activity. mdpi.com Compounds with multiple hydroxyl groups, such as tri-hydroxy derivatives, were found to be more potent antioxidants than di- and mono-hydroxy analogs. mdpi.com Among monohydroxy compounds, the position of the hydroxyl group was a key determinant of activity, with para-substituted compounds often showing good activity. mdpi.com These findings underscore that the antioxidant activity of benzoate derivatives is closely linked to their molecular structure, particularly the nature and position of substituents on the aromatic ring. mdpi.comfrontiersin.org
This compound and related compounds have been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. marmara.edu.trresearchgate.netresearchgate.net
In a study assessing the antibacterial properties of methyl benzoate esters, derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. marmara.edu.trresearchgate.net The results indicated that most of the tested compounds exhibited significant antibacterial activity. marmara.edu.tr For instance, methyl 4-chlorobenzoate (B1228818) and methyl 4-nitrobenzoate (B1230335) showed high activity against Pseudomonas aeruginosa. marmara.edu.tr Methyl benzoate itself has also been reported to possess antimicrobial activity against several bacterial and fungal strains, including S. aureus, Candida albicans, Aspergillus niger, and Escherichia coli. researchgate.netresearchgate.net
Derivatives of methyl benzoate have also shown promise as antifungal agents. nyxxb.cnresearchgate.netasianpubs.orgresearchgate.net For example, a series of novel (4-methylene-5-oxo-tetrahydrofuran-3-yl) methyl benzoate derivatives were synthesized and showed good fungicidal activity, particularly against Rhizoctonia solani and Phytophthora capsici. nyxxb.cn Another study found that the compound 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile had the most significant antifungal activity against several Candida species and Aspergillus clavatus, with minimum inhibitory concentrations (MIC) ranging from 8 to ≤128 µg/mL. researchgate.net Furthermore, a purified compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, was effective against Aspergillus flavus (55.5% inhibition) and Aspergillus niger (61% inhibition). asianpubs.orgresearchgate.net
Table 2: Summary of Antimicrobial Activity for Methyl Benzoate Derivatives
| Organism | Compound Type | Activity Noted |
|---|---|---|
| Pseudomonas aeruginosa | Methyl benzoate esters (e.g., methyl 4-chlorobenzoate) | Significant antibacterial activity marmara.edu.tr |
| Staphylococcus aureus | Methyl benzoate esters | Antibacterial activity marmara.edu.trresearchgate.net |
| Candida species | 2-amino-4-(4-methyl benzoate)-4H-benzo[f]chromen-3-carbonitrile | Antifungal activity (MIC 8 to ≤128 µg/mL) researchgate.net |
| Aspergillus species | Ethyl-3-hydroxy-5-methoxy-4-methylbenzoate | Antifungal activity (up to 61% inhibition) asianpubs.orgresearchgate.net |
While extensive in vitro and in vivo antiviral data for this compound is limited, computational methods have been employed to predict its potential activity against various viruses, including retroviruses like HIV. researchgate.netsmolecule.com These predictive models, such as PASS (Prediction of Activity Spectra for Substances) Online, analyze a compound's structure to forecast its likely biological effects based on similarities to known active molecules. researchgate.netsmolecule.com
In one study, phenylhydrazones derived from methyl 4-formylbenzoate (B8722198) were subjected to computer simulations to assess potential toxicological risks and to predict antiviral, antibacterial, antifungal, and antiretroviral activities. researchgate.net The use of programs like PASS Online (AntiVir-Pred, AntiBac-Pred, AntiFun-Pred, and AntiHiv-Pred) provides preliminary information on whether a compound might possess these biological activities. researchgate.net Such predictions are valuable for guiding further experimental research. researchgate.net
Other computational approaches, like molecular docking, have been used to screen for potential inhibitors of viral enzymes. nih.gov For example, in the search for inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a crucial enzyme for viral replication, various compounds were screened. nih.gov A derivative, methyl 3-(furan-2-amido)-4-methylbenzoate, was identified in a docking study as a potential inhibitor. nih.gov Although this is a prediction, it highlights the utility of computational tools in identifying benzoate structures as candidates for antiviral drug development. nih.gov Similarly, research into derivatives of TIBO (4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] ontosight.aismolecule.combenzodiazepin-2(1H)-one) has shown anti-HIV-1 activity, demonstrating that complex molecules built upon simpler chemical frameworks can yield potent antiviral agents. nih.gov
Antibacterial and Antifungal Activity Assessments
This compound as a Synthetic Intermediate for Bioactive Compounds
This compound is a versatile and valuable building block in organic synthesis. ontosight.aiguidechem.comresearchgate.net Its chemical structure, featuring an ester and a methyl-substituted aromatic ring, allows for a variety of chemical transformations, making it a key precursor for more complex molecules, including those with significant biological activity. guidechem.comresearchgate.net
In the pharmaceutical industry, this compound serves as an important intermediate for the synthesis of a range of active pharmaceutical ingredients (APIs). ontosight.aiguidechem.com Its structure is amenable to modification, which is a desirable characteristic in drug design and development. guidechem.com
The ester group can be hydrolyzed to form 4-methylbenzoic acid or reduced to produce 4-methylbenzyl alcohol, both of which are themselves important intermediates in the production of drugs and other fine chemicals. guidechem.com The compound is also used in the synthesis of guanidine (B92328) alkaloids and quinazoline (B50416) derivatives. For instance, it is a precursor for synthesizing benzodioxazoles, which have shown potential as inhibitors of EZH1 and EZH2 enzymes, targets in cancer therapy. Furthermore, derivatives such as methyl 4-(aminomethyl)-2-methylbenzoate hydrochloride act as intermediates in the development of inhibitors for the hepatitis C virus helicase. smolecule.com The compound has also been used as a starting material in the synthesis of chalcones, which are then cyclized to form pyrazoline derivatives, a class of compounds known to possess a wide spectrum of biological activities. asianpubs.org
Table 3: Examples of this compound in Pharmaceutical Synthesis
| Starting Material | Synthetic Target Class | Potential Therapeutic Area |
|---|---|---|
| This compound derivative | Benzodioxazoles | Oncology (EZH1/EZH2 inhibition) |
| Methyl 4-(aminomethyl)-2-methylbenzoate | Hepatitis C Virus Helicase Inhibitors | Antiviral smolecule.com |
| Methyl 4-acetyl-2-methylbenzoate | Pyrazoline derivatives | Antimicrobial, Anti-inflammatory asianpubs.org |
Contribution to Natural Product Synthesis
This compound, also known as methyl p-toluate (B1214165), serves as a valuable intermediate in the synthesis of a variety of natural products. researchgate.net Its structural framework provides a key building block for chemists to construct more complex molecular architectures found in nature.
One notable application of this compound is in the synthesis of fungal metabolites, such as the sclerotiorin (B1681566) group. researchgate.net These compounds, produced by various fungi, exhibit a range of biological activities. Additionally, it is a precursor in the synthesis of isochromans related to sclerotiorin pigments and isocoumarins like 7-methylmellein and stellatin. researchgate.net The synthesis of these natural products often involves a series of chemical transformations where the this compound core is modified to achieve the final complex structure.
The process for creating these natural products often begins with the esterification of p-toluic acid to yield this compound. researchgate.net This ester can then undergo various reactions, such as those involving oxidation and the introduction of other functional groups, to build the intricate structures of the target natural products. prepchem.com For instance, in the synthesis of certain bioactive molecules, this compound can be a component of a larger mixture that is catalytically oxidized and then esterified to produce key intermediates. prepchem.com
The following table summarizes the natural products synthesized using this compound as a precursor.
| Natural Product Class | Specific Examples | Reference |
| Fungal Metabolites | Sclerotiorin group | researchgate.net |
| Isochromans | Sclerotiorin pigments | researchgate.net |
| Isocoumarins | 7-methylmellein, Stellatin | researchgate.net |
Supramolecular Interactions in Biological Mimetic Systems
The study of supramolecular interactions, where molecules reversibly bind through non-covalent forces, is crucial for understanding biological processes. This compound and its derivatives are often used as model "guest" molecules to investigate these interactions with "host" molecules that mimic biological receptors. researchgate.netmdpi.com These host-guest systems provide insights into molecular recognition phenomena that are fundamental to enzyme-substrate binding, drug-receptor interactions, and other biological events. mdpi.com
Host-Guest Chemistry with Macrocyclic Receptors
Macrocyclic molecules like cyclodextrins and calixarenes are common hosts used to study the binding of guest molecules such as this compound. mdpi.com These hosts have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate non-polar guests in aqueous environments. oatext.com
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with a variety of guest molecules. oatext.com The formation of an inclusion complex with this compound derivatives can significantly alter the photophysical and photochemical properties of the guest molecule. mdpi.com This is attributed to the protective environment of the cyclodextrin (B1172386) cavity, which shields the guest from water molecules, restricts its motion, and provides a less polar environment compared to the bulk aqueous solution. mdpi.com For example, studies with methyl-β-cyclodextrin have shown the formation of stable 1:1 inclusion complexes with guest molecules, leading to increased solubility and stability of the guest. nih.govnih.gov
Calixarenes: These are another class of macrocyclic hosts with a "cup-like" shape that can bind guest molecules. nankai.edu.cn Water-soluble calixarenes, such as p-sulfocalix researchgate.netarenes, have been shown to form stable inclusion complexes with methyl benzoate derivatives. researchgate.net The stoichiometry of these complexes can vary, with both 1:1 and 1:2 host-guest ratios being observed. researchgate.net The binding within the calixarene (B151959) cavity is influenced by hydrophobic and electrostatic interactions. acs.org Computational studies on cellulose (B213188) tris(4-methylbenzoate) have demonstrated that the methyl group plays a crucial role in the molecular recognition and binding of guest molecules. mdpi.com The interactions between the host and guest can be fine-tuned by modifying the structure of the calixarene, for instance, by methylation of its lower rim, which can introduce selectivity for binding different guest molecules. nih.gov
The table below provides an overview of the host-guest systems involving this compound derivatives and macrocyclic receptors.
| Macrocyclic Host | Guest Molecule | Complex Stoichiometry (Host:Guest) | Key Findings | References |
| p-Sulfocalix researchgate.netarene | Methyl benzoate derivatives | 1:1 and 1:2 | Formation of stable inclusion complexes in both ground and excited states. | researchgate.net |
| α-Cyclodextrin | Dimeric viologen guests | 1:1 | pH-dependent complexation driven by hydrophobic interactions. | acs.org |
| Methyl-β-cyclodextrin | β-Caryophyllene | 1:1 | Increased solubility and enhanced pharmacological activity of the guest. | nih.gov |
| Cellulose tris(4-methylbenzoate) | Naphthacene, Triphenylene | Not specified | Methyl group is key for molecular recognition. | mdpi.com |
Spectroscopic Investigations of Molecular Recognition
A variety of spectroscopic techniques are employed to study the formation and properties of host-guest complexes involving this compound derivatives. researchgate.netmdpi.com These methods provide detailed information about the binding mechanism, stoichiometry, and the environment within the host cavity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of inclusion complexes. researchgate.net Changes in the chemical shifts of the protons of both the host and guest molecules upon complexation provide clear evidence of the formation of an inclusion complex and can be used to determine the location and orientation of the guest within the host cavity. researchgate.netnih.gov For instance, ¹H NMR has been used to confirm the inclusion of methyl benzoate derivatives within the cavity of p-sulfocalix researchgate.netarenes. researchgate.net
Fluorescence Spectroscopy: Steady-state and time-resolved fluorescence spectroscopy are highly sensitive to the local environment of a fluorescent guest molecule. researchgate.netmdpi.com The encapsulation of a guest within a macrocyclic host often leads to significant changes in its fluorescence spectrum, such as shifts in the emission wavelength and changes in fluorescence intensity and lifetime. researchgate.net These changes can be used to determine the binding constants and stoichiometry of the complex. researchgate.netmdpi.com For example, the fluorescence quenching of bovine serum albumin (BSA) upon binding with methyl benzoate derivatives has been used to study their interaction, revealing a static quenching mechanism and a 1:1 interaction. mdpi.com
Other Spectroscopic Techniques:
UV-Vis Absorption Spectroscopy: Changes in the absorption spectrum of a guest molecule upon addition of a host can indicate the formation of a ground-state complex. mdpi.com
Circular Dichroism (CD) Spectroscopy: This technique can be used to investigate conformational changes in chiral hosts or guests upon complexation. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups involved in the host-guest interaction. nih.gov
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the inclusion complexes, providing evidence of their formation. nih.gov
The following table summarizes the spectroscopic techniques used to investigate molecular recognition in these systems.
| Spectroscopic Technique | Information Obtained | Example Application | References |
| ¹H NMR Spectroscopy | Structure and orientation of the inclusion complex, binding constants. | Investigating the inclusion of methyl benzoate derivatives in p-sulfocalix researchgate.netarenes. | researchgate.netnih.gov |
| Fluorescence Spectroscopy | Binding constants, stoichiometry, polarity of the host cavity. | Studying the interaction between methyl benzoate derivatives and bovine serum albumin. | researchgate.netmdpi.com |
| UV-Vis Absorption Spectroscopy | Formation of ground-state complexes. | Characterizing host-guest complex formation. | mdpi.com |
| FTIR Spectroscopy | Identification of interacting functional groups. | Confirming the formation of β-caryophyllene/methyl-β-cyclodextrin inclusion complexes. | nih.gov |
| Differential Scanning Calorimetry (DSC) | Thermal stability and evidence of complex formation. | Characterizing solid-state inclusion complexes. | nih.gov |
Environmental Chemistry and Degradation Studies of Methyl 4 Methylbenzoate
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For methyl 4-methylbenzoate, the primary abiotic pathways are hydrolysis and photodegradation.
Hydrolysis in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. In the case of esters like this compound, this process cleaves the ester bond, yielding an alcohol (methanol) and a carboxylic acid (4-methylbenzoic acid).
Research on the hydrolysis of several ring-substituted methyl benzoates has shown that the reaction rate is significantly dependent on pH. mpg.de The degradation of this compound is consistent with a mechanism primarily involving the addition of a hydroxide (B78521) ion (OH⁻) to the ester's carbonyl group, a process known as base-catalyzed hydrolysis. mpg.de This pathway is dominant in neutral to alkaline conditions (pH > 5). mpg.de The contribution from neutral (water-mediated) and acid-catalyzed hydrolysis is considered minor in most environmental settings. mpg.de
The rate of hydrolysis is influenced by the electronic properties of substituents on the benzene (B151609) ring. The electron-donating nature of the methyl group at the para-position in this compound slightly decreases its hydrolysis rate compared to the unsubstituted methyl benzoate (B1203000). mpg.de Extrapolating from experimental data conducted at elevated temperatures, the environmental half-life of these esters can be estimated. At a pH of 8 and a temperature of 10°C, conditions that can be found in soil and groundwater, the hydrolysis half-lives for methyl benzoate esters can range from several months to years. mpg.de
Table 1: Hydrolysis Data for Methyl Benzoate Esters
| Compound | Dominant Mechanism (pH > 5) | Key Reactant | Estimated Half-Life (pH 8, 10°C) | Reference |
|---|---|---|---|---|
| This compound | Base-Catalyzed Hydrolysis | Hydroxide Ion (OH⁻) | Years | mpg.de |
| Methyl benzoate | Base-Catalyzed Hydrolysis | Hydroxide Ion (OH⁻) | 1.8 years | mpg.de |
| Methyl 4-nitrobenzoate (B1230335) | Base-Catalyzed Hydrolysis | Hydroxide Ion (OH⁻) | 0.1 years | mpg.de |
Photodegradation Mechanisms
Photodegradation is the breakdown of molecules by light. Direct photodegradation occurs when a molecule absorbs sunlight directly, leading to its decomposition. For this to happen, the molecule must have a chromophore that absorbs light at wavelengths present in the solar spectrum on Earth's surface (λ > 290 nm). science.gov
This compound, like its parent compound methyl benzoate, does not possess chromophores that absorb light in this range. science.govunina.it Therefore, it is not expected to undergo significant direct photolysis in the environment. science.gov
However, indirect photodegradation can occur through reactions with photochemically produced reactive species, such as hydroxyl radicals (•OH). nih.gov In the atmosphere, the vapor-phase reaction of methyl benzoate with hydroxyl radicals has been reported, with a calculated atmospheric half-life of about 18.5 days. nih.gov A similar indirect photodegradation pathway is plausible for this compound in both atmospheric and aquatic environments where hydroxyl radicals are generated.
Biotic Degradation Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a major pathway for the environmental removal of compounds like this compound. The initial step in the biodegradation of this ester is typically its hydrolysis by microbial esterase enzymes to form 4-methylbenzoic acid (p-toluic acid) and methanol (B129727). The resulting 4-methylbenzoic acid is then channeled into specific metabolic pathways.
Microbial Metabolism of 4-Methylbenzoate
The microbial metabolism of 4-methylbenzoic acid has been studied under both anaerobic and aerobic conditions.
Anaerobic Metabolism: Under anoxic (oxygen-free) conditions, particularly in nitrate-reducing environments, the degradation of 4-methylbenzoate has been extensively studied in the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1. mpg.decdnsciencepub.comnih.gov This bacterium can completely degrade 4-methylbenzoate to CO₂. nih.gov The degradation proceeds via a specific pathway that is analogous to, but distinct from, the well-known anaerobic benzoate degradation pathway. researchgate.netnih.gov
The pathway is initiated by the activation of 4-methylbenzoate to its coenzyme A (CoA) thioester, 4-methylbenzoyl-CoA. nih.gov This is followed by the reductive dearomatization of the benzene ring. nih.gov A key finding is that the methyl group is conserved throughout the subsequent ring cleavage and β-oxidation-like reactions. nih.gov Metabolite analysis of cultures grown on 4-methylbenzoate has identified key intermediates in this pathway. nih.gov
Aerobic Metabolism: Under aerobic conditions, several species of Pseudomonas have been shown to metabolize p-xylene (B151628), which involves the intermediate formation of p-toluic acid (4-methylbenzoic acid). cdnsciencepub.comasm.org The aerobic degradation of p-toluic acid can proceed through two main routes. The first involves the oxidation of the aromatic ring by a dioxygenase enzyme to produce 4-methylcatechol (B155104). cdnsciencepub.comasm.org This intermediate then undergoes meta-ring cleavage, leading to the formation of 2-hydroxy-5-methylmuconic semialdehyde, which is further metabolized. cdnsciencepub.com The second route involves the oxidation of the methyl group, a pathway that is also observed for toluene (B28343) degradation. nih.govasm.org
Table 2: Key Metabolites in the Degradation of 4-Methylbenzoate
| Pathway | Initial Substrate for Pathway | Key Intermediate(s) | Tentative/Identified End Product of Pathway Segment | Reference |
|---|---|---|---|---|
| Anaerobic | 4-Methylbenzoate | 4-Methylbenzoyl-CoA, 4-Methylcyclohex-1,5-diene-1-carboxylate | 3-Methylglutarate | nih.gov |
| Aerobic (Ring Oxidation) | p-Toluic Acid | 4-Methylcatechol | 2-Hydroxy-5-methylmuconic semialdehyde | cdnsciencepub.com |
| Aerobic (Methyl Group Oxidation) | p-Toluic Acid | 4-Carboxybenzyl alcohol, 4-Carboxybenzaldehyde | Terephthalic acid | asm.org |
Identification of Specific Degradation Enzymes and Gene Clusters
Genomic and proteomic studies have identified the specific enzymes and gene clusters responsible for the degradation of 4-methylbenzoate.
Anaerobic Pathway: In Magnetospirillum sp. strain pMbN1, the anaerobic degradation of 4-methylbenzoate is encoded by distinct gene clusters that are different from those used for benzoate degradation. nih.gov Differential protein profiling has shown that a specific set of proteins is produced when the bacterium is grown on 4-methylbenzoate. nih.gov
The key enzyme in this pathway is the 4-methylbenzoyl-CoA reductase (Mbr), which catalyzes the ATP-dependent reduction of the aromatic ring. nih.gov The genes encoding this enzyme show significant sequence differences from the conventional class I benzoyl-CoA reductases, which cannot process substrates with a substituent at the para-position. nih.gov This enzymatic specificity explains why many benzoate-degrading organisms cannot utilize 4-methylbenzoate. nih.gov The genes for the subsequent steps, including ring cleavage and β-oxidation, are also located in these specific clusters. researchgate.netnih.gov
Aerobic Pathway: In Pseudomonas putida mt-2, the enzymes for the degradation of toluene, xylenes, and their corresponding toluates are encoded on the TOL plasmid. asm.org The initial oxidation of p-toluate (B1214165) is carried out by a toluate dioxygenase (XylXYZ), which converts it to a dihydrodiol that is subsequently dehydrogenated to form 4-methylcatechol. nih.gov The 4-methylcatechol is then cleaved by the enzyme catechol 2,3-oxygenase (XylE). nih.govasm.org The genes for these enzymes are organized in operons on the TOL plasmid and their expression is induced by the presence of the substrates. nih.govasm.org
Table 3: Key Enzymes and Gene Clusters in 4-Methylbenzoate Degradation
| Pathway | Organism Example | Key Enzyme(s) | Governing Gene(s)/Cluster | Reference |
|---|---|---|---|---|
| Anaerobic | Magnetospirillum sp. pMbN1 | 4-Methylbenzoyl-CoA reductase (Mbr) | Specific mbr gene clusters | nih.gov |
| Aerobic | Pseudomonas putida mt-2 | Toluate dioxygenase, Catechol 2,3-oxygenase | xylXYZ, xylE on TOL plasmid | nih.govasm.org |
Analytical Methodologies for Research on Methyl 4 Methylbenzoate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For methyl 4-methylbenzoate, both gas and liquid chromatography are widely used.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. etamu.edu In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. etamu.edu The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. etamu.edu
When coupled with a mass spectrometer (GC-MS), this technique provides an even higher level of analytical detail. Mass spectrometry measures the mass-to-charge ratio of ionized molecules, allowing for the definitive identification of the separated components. etamu.edu The resulting mass spectrum serves as a molecular fingerprint.
Research has utilized GC-MS for the analysis of this compound in various contexts. For instance, it has been used to identify and quantify the compound in studies of floral scents and in the analysis of products from chemical reactions. researchgate.net The Kovats retention index, a standardized measure of retention time, is a valuable tool in GC for comparing results across different systems. For this compound, reported Kovats retention indices vary depending on the type of GC column used, with values of 1194 on a standard non-polar column and 1725 on a standard polar column. nih.gov
Table 1: GC and GC-MS Parameters for this compound Analysis
| Parameter | Description |
| Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) etamu.edu |
| Principle | Separation based on boiling point and polarity; detection by mass-to-charge ratio (MS). etamu.edu |
| Sample State | Volatilized (gas phase). etamu.edu |
| Typical Columns | Standard non-polar, standard polar. nih.gov |
| Key Identifier | Retention time, Mass spectrum. etamu.edunih.gov |
| Kovats Retention Index (Standard Non-polar) | 1194 nih.gov |
| Kovats Retention Index (Standard Polar) | 1725 nih.gov |
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)
Liquid chromatography is another essential technique for the analysis of this compound, particularly for samples that are not suitable for GC due to high polarity or thermal instability. mst.or.jp In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. mst.or.jp Separation occurs based on the differential partitioning of the analyte between the two phases. mst.or.jp
High-performance liquid chromatography (HPLC) is a common form of LC that uses high pressure to force the mobile phase through the column, resulting in faster and more efficient separations. mst.or.jp A typical HPLC method for this compound might use a reversed-phase column (such as C18) with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. mst.or.jpsielc.com
LC-MS is a highly sensitive and selective technique that combines the separation power of LC with the identification capabilities of mass spectrometry. mst.or.jp It is particularly useful for analyzing complex matrices and for quantifying trace amounts of compounds. mst.or.jp Various ionization techniques can be employed in LC-MS, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). mst.or.jp
Table 2: LC and LC-MS Parameters for this compound Analysis
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS). mst.or.jpsielc.com |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. mst.or.jp |
| Typical Columns | Reversed-phase (e.g., Newcrom R1, C18). sielc.com |
| Mobile Phase Example | Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility). sielc.com |
| Ionization Techniques (for LC-MS) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). mst.or.jp |
Spectrophotometric Methods for Analytical Characterization
Spectrophotometric methods are used to measure the absorption or transmission of light by a substance as a function of wavelength. These techniques provide valuable information about the chemical structure and concentration of a compound. For this compound, UV-Vis and infrared (IR) spectroscopy are commonly employed.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum can be used for quantitative analysis and to gain information about the electronic structure of the compound. The maximum absorption for undiluted this compound is reported at 354 nm. nih.gov
Infrared spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within a molecule. The resulting IR spectrum provides a characteristic fingerprint of the compound, with specific peaks corresponding to different functional groups.
Use as a Reference Standard in Analytical Chemistry
This compound is frequently used as a reference standard in analytical chemistry. guidechem.comlgcstandards.com A reference standard is a highly purified compound that is used as a benchmark for comparison in analytical tests. lgcstandards.com Its well-defined properties, such as retention time in chromatography and spectral characteristics, provide a reliable basis for the identification and quantification of the same compound in unknown samples. guidechem.com
Pharmaceutical and chemical companies often provide this compound as a certified reference standard, produced under stringent quality control measures such as ISO 17034 and ISO/IEC 17025. lgcstandards.com These standards are accompanied by a comprehensive Certificate of Analysis that details their purity and characterization data. lgcstandards.com The use of such standards is critical for method validation, stability testing, and ensuring the accuracy and reliability of analytical results. lgcstandards.com
Future Directions and Emerging Research Areas for Methyl 4 Methylbenzoate
Exploration of Green Chemistry Principles in Synthesis
The future of Methyl 4-methylbenzoate synthesis is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. Researchers are actively exploring novel pathways that are not only environmentally benign but also economically viable.
A significant area of research involves the direct functionalization of readily available hydrocarbons under mild conditions. wordpress.comwordpress.com One such method is the visible-light-induced oxidative Csp³–H activation of methyl aromatics using molecular oxygen (O₂) via photocatalysis. wordpress.comwordpress.com This approach provides a green route to aromatic methyl carboxylates like this compound, offering high yields (e.g., 73%) and the ability to be performed on a gram scale. wordpress.comwordpress.com Another green method employs diphenyl diselenide and hydrogen peroxide (H₂O₂) for the synthesis of esters from aldehydes and alcohols. chemicalbook.com
The replacement of traditional, non-recoverable acid catalysts such as sulfuric acid is a key goal. mdpi.com These conventional catalysts generate significant wastewater during product purification. mdpi.com To address this, solid acid catalysts, particularly titanium zirconium solid acids, have been developed. mdpi.com These catalysts are highly active, recoverable, and facilitate the direct condensation of p-toluic acid and methanol (B129727) without the need for other acid promoters, thus preventing waste. mdpi.com Similarly, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for esterification under mild conditions, aligning with green chemistry objectives. semanticscholar.org
The use of alternative "green" solvents and catalysts is also a major focus. Ionic liquids (ILs) and deep eutectic solvents (DES) are being investigated as dual solvent-catalysts. acs.orgdergipark.org.tr For instance, Brønsted-acidic ionic liquids and DES formed from components like p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride have demonstrated high catalytic activity and can often be easily separated from the product and reused. acs.orgdergipark.org.tr These approaches simplify processes and reduce the environmental footprint. dergipark.org.tr
Finally, the use of bio-based feedstocks is a cornerstone of future green synthesis. Research into the catalytic aerobic oxidation of bio-p-cymene (derived from monoterpenes) to produce p-toluic acid, the direct precursor to this compound, showcases a move towards a sustainable, terpene-based biorefinery model. acs.org
Green Synthesis Methods for this compound and Related Esters
| Method | Catalyst/Reagents | Key Green Principles | Reference |
|---|---|---|---|
| Photocatalytic C-H Activation | Visible Light, O₂ | Use of abundant reagents (O₂), energy efficiency (visible light), atom economy. | wordpress.comwordpress.com |
| Solid Acid Catalysis | Titanium Zirconium Solid Acids | Catalyst is recoverable and reusable, reduces wastewater. | mdpi.com |
| Mild Esterification | N-bromosuccinimide (NBS) | Mild reaction conditions, high efficiency. | semanticscholar.org |
| Ionic Liquid Catalysis | Brønsted-acidic Ionic Liquids | Dual solvent-catalyst, recyclable, reduced waste. | acs.org |
| Deep Eutectic Solvents | p-TSA & BTEAC | Environmentally friendly, recyclable, dual solvent-catalyst. | dergipark.org.tr |
| Bio-based Precursor Synthesis | Co(NO₃)₂/MnBr₂ | Use of renewable feedstocks (bio-p-cymene). | acs.org |
Development of Advanced Catalytic Systems
Advancements in catalysis are central to improving the efficiency, selectivity, and sustainability of this compound production. The development of novel catalytic systems is moving beyond traditional methods to incorporate sophisticated, highly-engineered materials.
Heterogeneous catalysts are at the forefront of this evolution due to their ease of separation and recyclability. Zirconium-based solid acids, particularly those supported on titanium, have emerged as highly effective Lewis acid catalysts for esterification. mdpi.com These systems can catalyze the reaction between p-toluic acid and methanol directly, a process not previously reported without the aid of other acids. mdpi.com Metallocene complexes, such as zirconocene (B1252598) triflate, have also been identified as promising catalysts for aromatic esterification, demonstrating significant catalytic activity even at low concentrations. diva-portal.org
Mixed-metal catalytic systems are being optimized for oxidation reactions that produce precursors to this compound. For instance, a mixed Co(NO₃)₂/MnBr₂ system has been developed for the efficient aerobic oxidation of p-cymene (B1678584) to terephthalic acid, a process in which p-toluic acid is an intermediate. acs.org This system operates at lower temperatures and shorter reaction times than traditional industrial catalysts like the Co(OAc)₂/Mn(OAc)₂/bromide system used in the Amoco process. acs.org
Photocatalysis represents another frontier, using light to drive chemical reactions. Systems employing catalysts like PdAu nanoparticles supported on materials such as titanium oxide are being explored for the selective oxidation of p-xylene (B151628), a related process for producing valuable aromatic acids and esters. mdpi.com
Furthermore, the compound itself, this compound (also known as Methyl p-toluate), has found application as a component of advanced catalytic systems. It has been employed as an internal/external donor pair in high-yield catalysts for the polymerization of propylene (B89431), highlighting its role in controlling the structure and properties of polymers. chemicalbook.com
Advanced Catalytic Systems in Synthesis and Applications
| Catalyst Type | Example System | Application | Key Advantage | Reference |
|---|---|---|---|---|
| Heterogeneous Solid Acid | Titanium Zirconium (ZT10) | Esterification of p-toluic acid | Reusable, high activity, avoids co-catalysts. | mdpi.comresearchgate.net |
| Metallocene Complex | Zirconocene triflate | Aromatic esterification | High catalytic activity in low concentrations. | diva-portal.org |
| Mixed-Metal Homogeneous | Co(NO₃)₂/MnBr₂ | Aerobic oxidation of p-cymene | High yield at lower temperatures and shorter times. | acs.org |
| Supported Nanoparticles | Pd/C, PdAu/TiO₂ | Oxidation and Hydrogenation reactions | High selectivity and efficiency. | mdpi.com |
| Organocatalyst | N-bromosuccinimide (NBS) | Esterification of aryl acids | Mild conditions, high conversion. | semanticscholar.org |
| Catalyst Component | Methyl p-toluate (B1214165) | Propylene polymerization | Acts as an electron donor to control polymer properties. | chemicalbook.com |
Integration of Machine Learning and AI in Predictive Studies
The intersection of computational chemistry and artificial intelligence (AI) is creating powerful new tools for predicting the properties and reactivity of molecules like this compound. Machine learning (ML) and AI are being deployed to accelerate research by modeling complex chemical systems, predicting reaction outcomes, and guiding experimental design. eurekalert.orgchemai.io
Predictive models are being developed to forecast various chemical attributes. For instance, quantum-chemical calculation methods like the G4 method have been used to determine the gas-phase enthalpies of formation for a range of aromatic esters, including this compound, with high accuracy. mdpi.com This fundamental thermodynamic data is essential for designing chemical processes and for training more complex ML models. mdpi.com Other models, combining multi-linear regression and mixed-integer linear programming, have been used to predict the life cycle environmental impacts of chemicals. escholarship.org
In the realm of reaction prediction, AI is helping to overcome the challenges of forecasting reaction rates and selectivity. eurekalert.org ML models, such as graph-convolutional networks (GCNs), are being trained on large datasets of chemical reactions to predict the outcomes for new combinations of reactants and conditions. acs.orgescholarship.org These models can analyze subtle electronic and steric effects to forecast which products will form and in what yields. eurekalert.orgacs.org For benzoate (B1203000) esters, these data-driven approaches build upon classical methods like linear free-energy relationships (LFERs) to create more robust and widely applicable predictive tools. acs.orgescholarship.org Machine learning has also been used specifically to create predictive tools for electrophilic aromatic substitutions, with this compound included in the model's data. acs.org
This predictive power extends to process optimization. By combining experimental data with ML models, researchers can design more efficient purification processes. researchgate.net For example, models like the machine learning version of COSMO-SAC can be used to predict vapor-liquid equilibrium, which is critical for designing distillation and separation technologies. researchgate.net The overarching goal is to create platforms that allow chemists to rapidly screen virtual compounds and reaction conditions, saving time and resources in the lab. nih.gov
Application of AI and Machine Learning in Studies of this compound
| AI/ML Application Area | Model/Method | Predicted Parameter | Relevance | Reference |
|---|---|---|---|---|
| Thermodynamic Properties | Quantum Chemistry (G4) | Enthalpy of formation | Provides fundamental data for process design and model training. | mdpi.com |
| Reaction Outcome Prediction | Graph-Convolutional Networks (GCNs) | Reaction yield and selectivity | Accelerates synthesis planning and discovery. | acs.orgescholarship.org |
| Reactivity Prediction | Machine Learning on DFT data | Electrophilic aromatic substitution | Predicts reactivity of substituted aromatics. | acs.org |
| Process Design | ML version of COSMO-SAC | Vapor-liquid equilibrium | Optimizes purification and separation processes. | researchgate.net |
| Environmental Impact | Multi-linear regression | Life cycle assessment impacts | Aids in sustainable chemical design. | escholarship.org |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
This compound and its derivatives are becoming increasingly important in interdisciplinary research, serving as a bridge between chemistry, biology, and materials science. This convergence is unlocking novel applications and deepening the fundamental understanding of the compound's behavior in complex systems.
Interface with Biology: In the biological realm, derivatives of this compound are being explored for their bioactivity. Studies have evaluated a range of benzoic acid esters, including this compound, for antifungal properties against pathogenic strains like Candida albicans. researchgate.net Although some derivatives showed more potent activity, this line of research, which includes molecular docking studies to probe enzyme-inhibitor interactions, opens avenues for designing new therapeutic agents. researchgate.net Relatedly, complex derivatives of methyl toluate are known to possess herbicidal activity by inhibiting essential plant enzymes. ontosight.ai The metabolism of drugs is another area of intersection; for example, N-isopropylterephthalamic acid, a structural analog of this compound, is a known urinary metabolite of the anticancer drug Procarbazine. alazharpharmacy.com Furthermore, enzymes from microorganisms, such as the toluate cis-dihydrodiol dehydrogenase found on the TOL plasmid, are capable of mediating methyl-group transfer reactions on toluate-related structures, a finding relevant to bioremediation and biocatalysis. nih.gov
Interface with Materials Science: In materials science, this compound and its structural isomers are valuable building blocks. A closely related derivative, 4-pentylphenyl 4-methylbenzoate, functions as a nematic liquid crystal, a critical component in technologies like liquid-crystal displays (LCDs). ossila.com It also serves as a host matrix for phosphorescent materials, enabling bright afterglow in doped systems under ambient conditions. ossila.com The broader class of benzoate esters serves as precursors in the synthesis of polymers and other advanced materials. ontosight.ai The compound's role in sustainability is also emerging, as this compound has been identified as a key intermediate in the catalytic hydrodeoxygenation of mixed plastic waste (e.g., PET) into valuable cycloalkane fuels and chemical feedstocks. acs.org This highlights its potential role in a circular economy. The study of different crystalline forms (polymorphs) of related compounds, like methyl paraben, is crucial for the pharmaceutical and food industries, demonstrating the importance of solid-state chemistry and materials characterization. acs.org
Interdisciplinary Applications of this compound and Derivatives
| Discipline | Application/Research Area | Specific Compound/System | Finding/Significance | Reference |
|---|---|---|---|---|
| Biology/Medicinal Chemistry | Antifungal activity screening | This compound | Evaluated against Candida strains, informing structure-activity relationships. | researchgate.net |
| Biology/Enzymology | Biocatalysis and Biodegradation | Toluate cis-dihydrodiol dehydrogenase | Enzyme mediates methyl transfer, relevant to bioremediation. | nih.gov |
| Biology/Agriculture | Herbicidal activity | Methyl toluate derivatives (imidazolinones) | Inhibits acetolactate synthase in plants. | ontosight.ai |
| Materials Science | Liquid Crystals | 4-Pentylphenyl 4-methylbenzoate | Used in LCDs and as a matrix for phosphorescent materials. | ossila.com |
| Materials Science | Polymer Science | Methyl p-toluate | Used as an electron donor in catalysts for propylene polymerization. | chemicalbook.com |
| Materials Science/Sustainability | Plastic Upcycling | This compound | Key intermediate in converting PET waste to valuable cycloalkanes. | acs.org |
Q & A
Q. What are the recommended laboratory methods for synthesizing methyl 4-methylbenzoate?
this compound is typically synthesized via acid-catalyzed esterification. React 4-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux. Purify the product using recrystallization (ethanol/water) or vacuum distillation. Monitor reaction progress via TLC or FTIR for ester bond confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Use ¹H and ¹³C NMR to confirm the aromatic protons and ester carbonyl group. IR spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and methyl/methoxy groups. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 150 for the parent ion). For definitive structural confirmation, employ single-crystal X-ray diffraction refined using programs like SHELXL .
Q. What safety protocols are essential when handling this compound?
Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes. Store away from oxidizing agents and ensure proper labeling of containers .
Q. How can researchers assess the purity of this compound?
Employ HPLC or GC with certified reference standards (e.g., USP-grade methylparaben analogs) for quantitative analysis. Melting point determination (125–128°C) and thin-layer chromatography (TLC) with UV visualization are rapid qualitative checks .
Q. Which solvents are optimal for recrystallizing this compound?
Use ethanol or methanol-water mixtures due to their moderate polarity and temperature-dependent solubility. Solubility data from PubChem can guide solvent selection for achieving high-purity crystals .
Advanced Research Questions
Q. How can experimental design optimize the synthetic yield of this compound?
Apply Design of Experiments (DOE) to test variables like catalyst concentration (H₂SO₄), molar ratios (acid:alcohol), and reflux duration. Response surface methodology (RSM) identifies optimal conditions, while ANOVA validates significance. Pilot-scale trials ensure reproducibility .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Combine 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. Cross-validate with computational chemistry tools (e.g., DFT calculations for NMR chemical shifts). If crystallographic data conflicts with spectroscopy, re-examine sample purity or consider polymorphism .
Q. What computational approaches validate the crystal structure of this compound?
Refine X-ray diffraction data using SHELXL , which leverages least-squares minimization for bond lengths and angles. Compare experimental CIF files with Cambridge Structural Database entries. Molecular docking studies can further assess intermolecular interactions in the crystal lattice .
Q. How to analyze degradation products of this compound under varying conditions?
Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation pathways via LC-MS/MS. Identify hydrolytic products (4-methylbenzoic acid) or oxidation byproducts. Quantify degradation kinetics using Arrhenius plots .
Q. What strategies mitigate toxicity concerns in biological studies involving this compound?
Use read-across approaches with structurally similar parabens (e.g., methylparaben) to predict toxicity. Perform in vitro assays (e.g., Ames test for mutagenicity) and in silico modeling (e.g., QSAR). Modify the ester group to reduce bioaccumulation while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
